5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid
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Overview
Description
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is a heterocyclic compound with a molecular formula of C11H15NO2S. It features a thiophene ring substituted with a piperidin-1-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Thiophene-2-carboxylic acid and piperidine.
Reaction Conditions: Heating the mixture in the presence of a base such as sodium hydroxide or potassium carbonate.
Product Isolation: The product is typically isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidin-1-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
Piperidine: Lacks the thiophene ring, limiting its applications in materials science and medicinal chemistry.
5-(Methylthio)thiophene-2-carboxylic acid: Similar structure but with a methylthio group instead of a piperidin-1-ylmethyl group, resulting in different chemical and biological properties.
Uniqueness
5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid is unique due to the presence of both the piperidin-1-ylmethyl group and the thiophene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHKICHEXJNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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